molecular formula C20H19BrO5 B383613 Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384798-08-7

Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B383613
CAS No.: 384798-08-7
M. Wt: 419.3g/mol
InChI Key: NLRZEMXHAJEZGW-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, a 3-methoxyphenylmethoxy group at position 5, and a methyl group at position 2, with an ethyl ester at the carboxylate position. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties.

Properties

IUPAC Name

ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-4-24-20(22)19-12(2)26-17-10-16(21)18(9-15(17)19)25-11-13-6-5-7-14(8-13)23-3/h5-10H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZEMXHAJEZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Annulation for Benzofuran Formation

The benzofuran core is often synthesized via rhodium-catalyzed annulation, leveraging directed C–H activation. For example, substituted benzamides react with vinylene carbonate in the presence of CpRh (cyclopentadienyl rhodium) complexes to form benzofuran intermediates. Applied to the target compound, a methyl-substituted benzamide precursor could undergo annulation with vinylene carbonate in tetrachloroethane, yielding a 2-methylbenzofuran scaffold. Subsequent bromination at position 6 would introduce the bromo substituent.

Key Conditions

  • Catalyst: CpRh (5 mol%)

  • Solvent: Tetrachloroethane

  • Temperature: 80–100°C

  • Yield: 60–80%

Electrochemical Cyclization of 2-Alkynylphenols

Electrochemical methods offer a green alternative for benzofuran synthesis. 2-Alkynylphenols undergo cyclization with diselenides under platinum electrode conditions to form substituted benzofurans. For the target compound, a 2-alkynylphenol precursor bearing a methyl group at position 2 and a bromine at position 6 could be cyclized electrochemically in acetonitrile. This method avoids harsh reagents and achieves high regioselectivity.

Optimized Parameters

  • Electrodes: Platinum

  • Solvent: Acetonitrile

  • Voltage: 1.5 V

  • Yield: 70–85%

Bromination Strategies

Electrophilic Aromatic Bromination

Bromination at position 6 is achieved using electrophilic agents like N-bromosuccinimide (NBS) or Br₂. Directed by electron-donating groups (e.g., methoxy or methyl), bromine selectively substitutes at the para position relative to existing substituents. For example, treating 5-methoxy-2-methylbenzofuran-3-carboxylate with NBS in dichloromethane with FeCl₃ as a catalyst introduces bromine at position 6.

Reaction Table

SubstrateBrominating AgentCatalystSolventYield (%)
5-Methoxy-2-methylbenzofuranNBSFeCl₃CH₂Cl₂78
5-Hydroxy-2-methylbenzofuranBr₂AlCl₃Acetic acid65

Directed Ortho-Metalation (DoM)

Directed metalation using tert-butyllithium (t-BuLi) enables precise bromine placement. A methoxy group at position 5 directs metalation to position 6, followed by quenching with Br₂. This method is critical for avoiding over-bromination.

Procedure

  • Protect the 5-hydroxy group as a methoxy ether.

  • Treat with t-BuLi (–78°C, THF).

  • Quench with Br₂ to install bromine at position 6.

Etherification at Position 5

Mitsunobu Reaction for Alkoxy Group Introduction

The 3-methoxyphenylmethoxy group is introduced via Mitsunobu reaction. A hydroxyl group at position 5 reacts with 3-methoxyphenylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Optimized Protocol

  • Substrate: 6-Bromo-5-hydroxy-2-methylbenzofuran-3-carboxylate

  • Nucleophile: 3-Methoxyphenylmethanol

  • Reagents: DEAD (1.2 equiv), PPh₃ (1.5 equiv)

  • Solvent: THF, 0°C → rt

  • Yield: 85%

Williamson Ether Synthesis

Alternative etherification uses Williamson conditions. A brominated benzofuran intermediate reacts with sodium 3-methoxyphenylmethoxide in DMF at 60°C.

Comparison Table

MethodBaseSolventTemperatureYield (%)
MitsunobuNoneTHF0°C → rt85
WilliamsonNaHDMF60°C72

Esterification at Position 3

Acid-Catalyzed Esterification

The ethyl ester is introduced by refluxing the carboxylic acid intermediate with ethanol and H₂SO₄. For example, 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methylbenzofuran-3-carboxylic acid reacts with excess ethanol under acidic conditions.

Conditions

  • Catalyst: H₂SO₄ (5 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 90%

Steglich Esterification

For acid-sensitive substrates, Steglich conditions (DCC, DMAP) are employed. This method avoids strong acids and is compatible with thermally labile groups.

Procedure

  • Activate carboxylic acid with DCC (1.1 equiv) in CH₂Cl₂.

  • Add DMAP (0.1 equiv) and ethanol.

  • Stir at rt for 12 h.

  • Yield: 88%

Integrated Synthetic Routes

Sequential Functionalization Pathway

A stepwise approach builds the molecule through:

  • Rhodium-catalyzed annulation to form 2-methylbenzofuran.

  • Bromination at position 6 via NBS/FeCl₃.

  • Mitsunobu etherification at position 5.

  • Acid-catalyzed esterification at position 3.

Overall Yield : 52% (four steps).

Convergent Synthesis

A convergent strategy couples pre-functionalized fragments:

  • Synthesize 6-bromo-2-methylbenzofuran-3-carboxylic acid.

  • Prepare 3-methoxyphenylmethanol separately.

  • Perform etherification followed by esterification.

Advantages : Higher modularity; Disadvantages : Lower overall yield (45%).

Challenges and Optimization

Regioselectivity in Bromination

Competing bromination at positions 4 and 6 is mitigated by using bulky directing groups (e.g., methoxy) and low-temperature conditions.

Steric Hindrance in Etherification

The 3-methoxyphenylmethoxy group’s bulk necessitates polar aprotic solvents (DMF, THF) to enhance reactivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzofuran derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.

    Material Science: It can be utilized in the synthesis of organic materials with specific electronic properties for use in sensors and other devices.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxyphenyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Halogen Substitutions

  • Bromine vs. Chlorine: Compound III (methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) exhibits bromination at positions 4 and 4. Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions compared to chlorine, which may explain its lower cytotoxicity relative to chlorinated analogs (e.g., compound V) .

Aromatic Ring Modifications

  • Methoxy vs. Fluoro vs. Methyl Groups :
    • The 3-methoxyphenyl group in the target compound provides electron-donating effects, enhancing resonance stabilization. In contrast, 3-fluorophenyl () and 4-methylbenzyl () substituents introduce electron-withdrawing or steric effects, respectively, which may influence metabolic stability and receptor affinity .
    • Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () demonstrates how ortho-substituents on the phenyl ring can hinder rotational freedom, impacting conformational stability .

Ester Group Variations

  • Ethyl vs. Methyl vs. Methoxyethyl Esters: The ethyl ester in the target compound balances lipophilicity (predicted XLogP3 ≈ 5.5–6.0) and hydrolysis rates.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight XLogP3 Topological Polar Surface Area (Ų)
Target Compound C₂₀H₁₉BrO₅ 443.27 ~5.8 65.7
Compound 5 () C₁₈H₂₄BrNO₅ 414.29 ~4.2 65.7
Compound C₂₄H₁₈BrFO₄ 469.30 6.5 65.7
Compound C₂₅H₁₈BrFO₅ 497.30 6.4 65.7
  • Lipophilicity : Fluorinated analogs () exhibit higher XLogP3 values (>6.4) due to fluorine’s electronegativity and hydrophobic character.

Cytotoxicity

  • Compound 4 (methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate) and Compound 5 (methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate) demonstrate significant cytotoxicity against human cancer cell lines, with IC₅₀ values in the low micromolar range. The diethylaminoethoxy group in Compound 5 enhances membrane penetration, contributing to its potency .
  • Brominated Precursors: reports reduced cytotoxicity for brominated derivatives compared to non-halogenated precursors, suggesting bromine’s role in moderating reactivity .

Antifungal and Antibacterial Activity

  • Compound 5 () shows antifungal activity, likely due to the diethylaminoethoxy group disrupting fungal membrane integrity .
  • 1-(3-Amino-2-hydroxypropyl) derivatives () exhibit Gram-positive antibacterial activity, highlighting the importance of amine functionalities .

Biological Activity

Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C16_{16}H16_{16}BrO4_4
  • Molecular Weight : 366.2 g/mol

This compound features a benzofuran core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. This compound has shown promising results against various pathogens.

  • Antitubercular Activity :
    • Benzofuran derivatives have been evaluated for their activity against Mycobacterium tuberculosis. The presence of methoxy and bromo substituents in the structure appears to enhance activity, with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL for similar compounds .
  • Antifungal Activity :
    • The compound's structural analogs have demonstrated antifungal properties, suggesting that this compound may also exhibit similar effects, particularly with modifications at the C-6 position, which is critical for activity .
  • Antibacterial Activity :
    • Studies on related benzofuran derivatives indicate that substitutions at specific positions significantly impact antibacterial efficacy. Compounds with a hydroxyl group at C-6 showed excellent activity against strains like E. coli and Staphylococcus aureus, suggesting that this compound may possess comparable antibacterial properties .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely studied:

  • Mechanism of Action :
    • Benzofurans have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . this compound may similarly affect these pathways due to its structural characteristics.
  • Cell Line Studies :
    • In vitro studies have demonstrated that compounds with a benzofuran scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications at the C–3 position of the benzofuran ring have been associated with increased potency . The specific structure of this compound could enhance its anticancer activity further.

Study on Antimicrobial Efficacy

A recent study synthesized several benzofuran derivatives and evaluated their antimicrobial activities. Among them, compounds featuring methoxy groups at strategic positions exhibited potent inhibitory effects against M. tuberculosis and other bacterial strains. The study concluded that structural modifications significantly influence biological activity, indicating that this compound could be a candidate for further investigation in antimicrobial drug development .

Evaluation of Anticancer Properties

Another study focused on the synthesis and biological evaluation of benzofuran derivatives against various cancer cell lines. The findings revealed that compounds with specific substitutions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts. This suggests that this compound may similarly benefit from strategic modifications to optimize its anticancer efficacy .

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